molecular formula C11H20O3 B14349161 1,3-Dioxolan-2-one, 4-octyl- CAS No. 99260-48-7

1,3-Dioxolan-2-one, 4-octyl-

Cat. No.: B14349161
CAS No.: 99260-48-7
M. Wt: 200.27 g/mol
InChI Key: XODUKNUDFZMDRF-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-octyl- is a cyclic carbonate compound with a unique structure that includes a dioxolane ring. This compound is known for its versatility in various chemical reactions and its potential applications in different scientific fields. The presence of the octyl group enhances its hydrophobic properties, making it suitable for specific industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4-octyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically requires refluxing in toluene with continuous removal of water using a Dean-Stark apparatus. Another method involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods: Industrial production of 1,3-Dioxolan-2-one, 4-octyl- often involves the transesterification method, where hydroxyisopropyl chloroformate is generated by the action of propylene glycol and phosgene, followed by the action of sodium hydroxide . The product is then distilled under reduced pressure to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolan-2-one, 4-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized using agents like KMnO4 and OsO4, and reduced using agents like LiAlH4 and NaBH4 .

Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Dioxolan-2-one, 4-octyl- include ethyl orthoformate, tetrabutylammonium tribromide, and NBS . The reactions are typically carried out under mild conditions, often in the presence of a catalyst.

Major Products Formed: The major products formed from the reactions of 1,3-Dioxolan-2-one, 4-octyl- depend on the specific reaction conditions. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .

Properties

CAS No.

99260-48-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

4-octyl-1,3-dioxolan-2-one

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10-9-13-11(12)14-10/h10H,2-9H2,1H3

InChI Key

XODUKNUDFZMDRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1COC(=O)O1

Origin of Product

United States

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